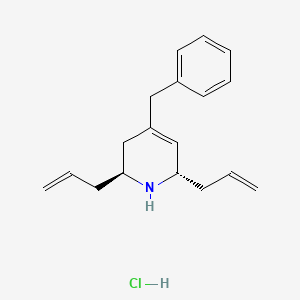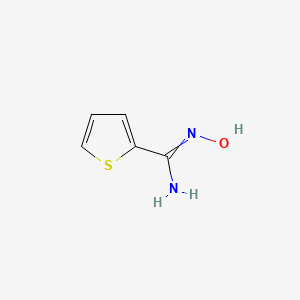
N-Hydroxythiophene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxythiophene-2-carboximidamide is an organic compound . It has gained increasing attention in recent years due to its diverse range of properties and applications.
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One method involves the use of N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid with benzotriazol-1-ol; 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride; N-ethyl-N,N-diisopropylamine in 1,4-dioxane at 20℃ for 0.25h .Molecular Structure Analysis
The molecular formula of this compound is C5H6N2OS . The molecular weight is 142.18 g/mol.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with hydroxylamine hydrochloride and triethylamine in methanol at 20℃ .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Copper Recovery from Chloride Solutions
N-Hydroxythiophene-2-carboximidamide derivatives, specifically N′-alkyloxypyridinecarboximidamides, have been utilized in the extraction of copper(II) from chloride solutions. This research explores the influence of extractant structure, metal and chloride ion concentration, and shaking time on the efficiency of copper(II) removal. These derivatives demonstrate potential in copper recovery, particularly from concentrated solutions, and efficient re-extraction with selected stripping agents (Wojciechowska et al., 2017).
Synthesis and Tautomeric Structure of Hydroxythiophenes
Research into the chemistry of thiophenes, such as the synthesis of acetyl and carbethoxy chelated 2-hydroxythiophenes, provides insight into the tautomeric structure of these compounds. This includes studies on their existence in tautomeric hydroxy forms in various states, contributing to a deeper understanding of thiophene chemistry and potential applications in various scientific fields (Jakobsen & Lawesson, 1967).
Synthesis of Discrete Hydroxamic Acids
The hydroxythiophenol (Marshall) resin has been used to synthesize hydroxamic acids from carboxylic acids. This methodology facilitates the conversion of a range of aliphatic and aromatic carboxylic acids, including N-protected amino acids, into their corresponding hydroxamic acids. This approach demonstrates the versatility of hydroxythiophene derivatives in synthesizing a variety of chemical compounds (Choi et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
N-Hydroxythiophene-2-carboximidamide primarily targets Indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a potential target for the next generation of cancer immunotherapies .
Mode of Action
The compound interacts with IDO1, inhibiting its function . The inhibition of IDO1 by this compound is significant, with in vivo target inhibition on IDO1 demonstrated in a human SK-OV-3 ovarian xenograft tumor mouse model .
Pharmacokinetics
Structural modifications were made to improve the cellular activity and pharmacokinetic properties of the synthesized compounds .
Result of Action
The result of this compound’s action is the significant inhibition of IDO1 in vivo . This inhibition can potentially modulate the immune response and affect the growth and proliferation of certain types of cancer cells.
Biochemical Analysis
Biochemical Properties
N-Hydroxythiophene-2-carboximidamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as oxidoreductases and transferases, influencing their activity. The compound’s ability to form hydrogen bonds and its structural similarity to natural substrates allow it to act as an inhibitor or activator in enzymatic reactions. For instance, this compound can inhibit certain proteases by binding to their active sites, thereby modulating protein degradation pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For example, in cancer cells, this compound has been found to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, this compound can influence gene expression by interacting with transcription factors and modifying their activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of various metabolites, influencing pathways such as glycolysis and the tricarboxylic acid cycle. The compound’s interactions with metabolic enzymes can lead to changes in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In mitochondria, for instance, this compound can influence oxidative phosphorylation and reactive oxygen species production .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of N-Hydroxythiophene-2-carboximidamide can be achieved through a two-step reaction process. The first step involves the synthesis of N-(2-bromoethyl)thiophene-2-carboximidamide, which is then reacted with hydroxylamine hydrochloride to obtain the final product.", "Starting Materials": [ "Thiophene-2-carboxylic acid", "Thionyl chloride", "Ethylene glycol", "Ammonium hydroxide", "Hydroxylamine hydrochloride", "Sodium bicarbonate", "Acetone", "Bromine" ], "Reaction": [ "Step 1: Synthesis of N-(2-bromoethyl)thiophene-2-carboximidamide", "1. Thiophene-2-carboxylic acid is reacted with thionyl chloride in the presence of ethylene glycol to form thiophene-2-carbonyl chloride.", "2. Ammonium hydroxide is added to the reaction mixture to obtain thiophene-2-carboxamide.", "3. The obtained thiophene-2-carboxamide is then reacted with bromine in acetone to form N-(2-bromoethyl)thiophene-2-carboxamide.", "Step 2: Synthesis of N-Hydroxythiophene-2-carboximidamide", "1. N-(2-bromoethyl)thiophene-2-carboximidamide is reacted with hydroxylamine hydrochloride in the presence of sodium bicarbonate to obtain N-Hydroxythiophene-2-carboximidamide." ] } | |
CAS No. |
1164246-20-1 |
Molecular Formula |
C5H6N2OS |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
N'-hydroxythiophene-2-carboximidamide |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |
InChI Key |
NKMNPRXPUZINOM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=N\O)/N |
SMILES |
C1=CSC(=C1)C(=NO)N |
Canonical SMILES |
C1=CSC(=C1)C(=NO)N |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B3086678.png)
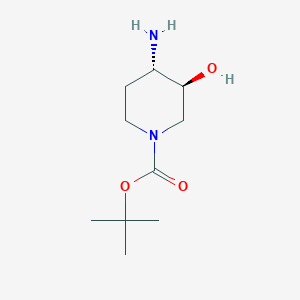

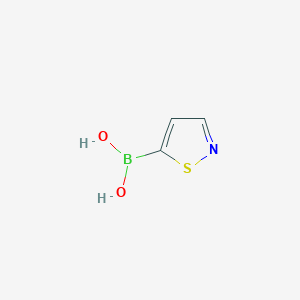
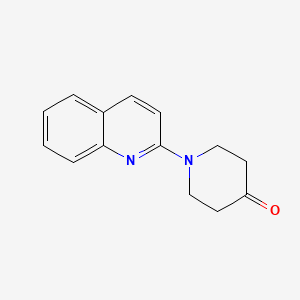

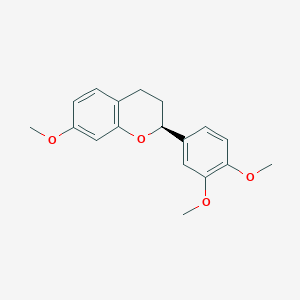



![2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B3086769.png)
![8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086774.png)
